2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide
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Overview
Description
2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide is an organofluorine compound These compounds contain fluorine atoms directly bonded to carbon atoms, significantly impacting their chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide typically involves multi-step organic reactions. Here’s a possible synthetic route:
Preparation of the Tetrahydroquinoline Derivative: : Start with 1,2,3,4-tetrahydroquinoline, which is reacted with trifluoroacetic anhydride in the presence of a suitable catalyst to yield the trifluoroacetylated intermediate.
Acetamide Formation: : The intermediate is then treated with 2,2,2-trifluoroacetic acid chloride in the presence of a base, such as pyridine, to form the final product.
Industrial Production Methods
In industrial settings, the process is optimized for scale, often involving continuous flow chemistry to enhance reaction efficiency and yield while ensuring the purity of the final product. Advanced techniques such as high-throughput screening for catalysts and conditions also play a crucial role.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide can undergo various reactions, including:
Substitution Reactions: : Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions, particularly on carbon atoms adjacent to the trifluoromethyl groups.
Reduction Reactions: : The carbonyl groups can be reduced to alcohols using reagents like lithium aluminum hydride.
Oxidation Reactions: : The compound can be oxidized to form carboxylic acids or other higher oxidation state derivatives.
Common Reagents and Conditions
Reduction: : Lithium aluminum hydride (LiAlH4)
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Substitution: : Sodium hydride (NaH) or other strong bases/nucleophiles
Major Products
The main products of these reactions depend on the conditions and reagents used but can include alcohols, carboxylic acids, and various substituted derivatives.
Scientific Research Applications
2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide is investigated in various fields:
Chemistry: : Utilized as a building block for synthesizing more complex fluorinated compounds.
Biology: : Studied for its potential role in modulating biological pathways due to its unique structural features.
Medicine: : Explored for use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: : Applied in materials science for developing new materials with desired properties.
Mechanism of Action
Molecular Targets and Pathways
The compound’s mechanism of action is primarily attributed to the unique properties imparted by the trifluoromethyl groups, which influence the molecule’s overall electronegativity and lipophilicity. These features can affect molecular targets and pathways, making it a potent modulator of enzymatic activity and receptor binding.
Comparison with Similar Compounds
Comparing 2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide to similar compounds reveals its uniqueness:
2,2,2-Trifluoro-N-(quinolin-8-yl)acetamide:
N-(trifluoroacetyl)-2,2,2-trifluoroacetamide: : Although similar in functional groups, its structural arrangement differs, affecting its reactivity and use.
2,2,2-Trifluoro-N-[1-(trifluoroacetyl)-4-quinolinyl]acetamide: : Variation in the position of functional groups highlights differences in chemical behavior and application potential.
Each of these similar compounds has distinct properties that make them suitable for specific applications, but the structural complexity of this compound sets it apart.
That about covers it! Anything else you want to know about this compound, or shall we explore another topic?
Properties
IUPAC Name |
2,2,2-trifluoro-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F6N2O2/c14-12(15,16)10(22)20-8-5-1-3-7-4-2-6-21(9(7)8)11(23)13(17,18)19/h1,3,5H,2,4,6H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJBKVKSBLSLHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)NC(=O)C(F)(F)F)N(C1)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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